molecular formula C25H32ClN3O3S2 B2584752 3-((4-methoxyphenyl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)propanamide hydrochloride CAS No. 1323489-14-0

3-((4-methoxyphenyl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)propanamide hydrochloride

Cat. No. B2584752
CAS RN: 1323489-14-0
M. Wt: 522.12
InChI Key: FWCIHIBRAHVELF-UHFFFAOYSA-N
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Description

Thiazole is a heterocyclic compound that consists of a five-membered ring containing sulfur and nitrogen . It’s an important heterocycle in the world of chemistry . The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently .


Synthesis Analysis

Thiazole compounds can be synthesized through a variety of methods . For example, a mixture of 1-(5-(1,2,3,4-tetrahydronaphthalen-6-yl)thiazol-2-yl)hydrazine and different aromatic aldehydes in absolute ethanol can be heated during the initial stage of reaction .


Molecular Structure Analysis

In the NMR spectra, the appearance of four Ar-protons at δ7.36–7.99 ppm, two CH2- protons at δ 5.32 ppm, and three CH3 -protons at δ 2.67 ppm respectively confirmed the presence of methyl- (benzo [d]thiazol-2-yl-methyl) carbamodithioate .


Chemical Reactions Analysis

Thiazole compounds can undergo a variety of chemical reactions due to the presence of sulfur and nitrogen in the ring . The pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .


Physical And Chemical Properties Analysis

Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . Free thiazole is a light-yellow liquid with an odor similar to pyridine .

Scientific Research Applications

Subheading

Antioxidant and Anticancer Potential of 3-((4-methoxyphenyl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)propanamide hydrochloride Derivativesthis compound derivatives exhibit significant antioxidant and anticancer activities. A study by Tumosienė et al. (2020) found that these compounds demonstrate higher antioxidant activity compared to ascorbic acid. Their anticancer properties were tested against human glioblastoma and breast cancer cell lines, showing notable cytotoxicity, particularly against glioblastoma cells (Tumosienė et al., 2020).

Antimicrobial and Antibacterial Activity

Subheading

Antimicrobial Applications of 3-((4-methoxyphenyl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)propanamide hydrochlorideSeveral studies have highlighted the antimicrobial and antibacterial efficacy of compounds related to this compound. Helal et al. (2013) synthesized derivatives that showed significant antibacterial and antifungal activities, comparable to standard agents like Ampicilline and Flucanazole (Helal et al., 2013). Similarly, Dawbaa et al. (2021) synthesized thiazole derivatives that displayed strong antibacterial activity and anticandidal effects against various strains, including C. parapsilosis and C. glabrata (Dawbaa et al., 2021).

Cytotoxic Activities

Subheading

Cytotoxic Properties of 3-((4-methoxyphenyl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)propanamide hydrochlorideCompounds related to this compound have demonstrated cytotoxic activities against various cancer cell lines. The study by Dawbaa et al. (2021) also explored the cytotoxic activity of synthesized compounds against human leukemia cells and mouse embryonic fibroblast cells, with certain compounds showing high cytotoxicity (Dawbaa et al., 2021).

Mechanism of Action

Thiazole compounds can have various biological activities. For example, some thiazole compounds show strong antibacterial activities against different bacteria strains . These compounds can disrupt the GTPase activity and dynamic assembly of FtsZ, and thus inhibit bacterial cell division and then cause bacterial cell death .

Safety and Hazards

The safety and hazards of a specific thiazole compound would depend on its exact structure and properties. Some thiazole compounds have shown antibacterial activity, which suggests they could potentially be toxic to certain types of cells .

Future Directions

Thiazole compounds are of interest in the development of new drugs for various pathological conditions . Medicinal chemists have been focusing their efforts on thiazole-bearing compounds in order to develop novel therapeutic agents . This suggests that there could be potential for future research into the specific compound you’re asking about, although more information would be needed to say for sure.

properties

IUPAC Name

3-(4-methoxyphenyl)sulfanyl-N-(6-methyl-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)propanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O3S2.ClH/c1-19-4-9-22-23(18-19)33-25(26-22)28(12-3-11-27-13-15-31-16-14-27)24(29)10-17-32-21-7-5-20(30-2)6-8-21;/h4-9,18H,3,10-17H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWCIHIBRAHVELF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N(CCCN3CCOCC3)C(=O)CCSC4=CC=C(C=C4)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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